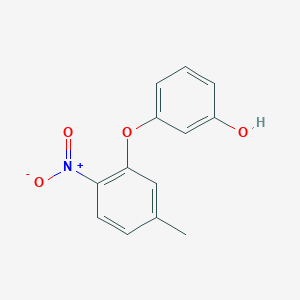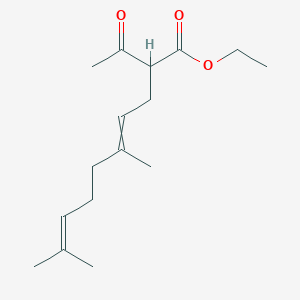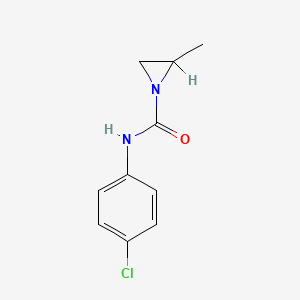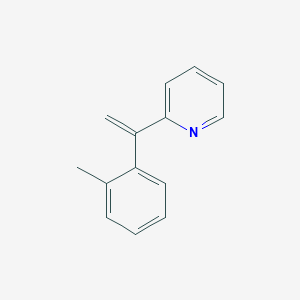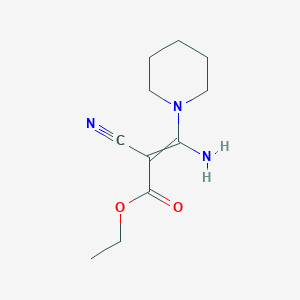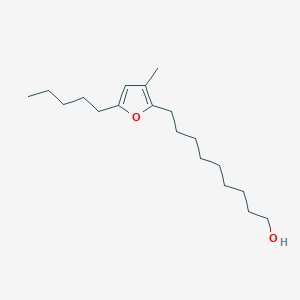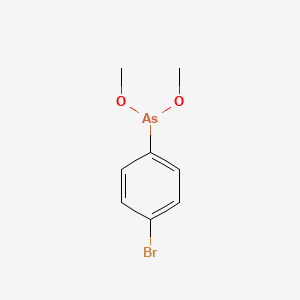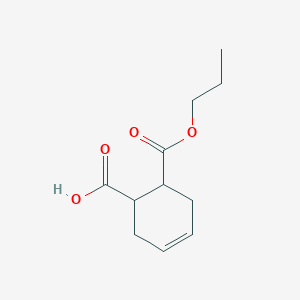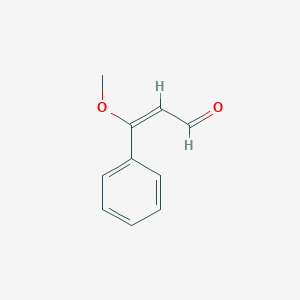
3-Methyl-2,2-bis(methylsulfanyl)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2,2-bis(methylsulfanyl)cyclohexan-1-one is an organic compound with the molecular formula C9H16OS2. This compound is characterized by the presence of a cyclohexanone ring substituted with a methyl group and two methylsulfanyl groups. It is a versatile intermediate used in various chemical syntheses and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,2-bis(methylsulfanyl)cyclohexan-1-one can be achieved through several methods. One common approach involves the reaction of cyclohexanone with methylthiol in the presence of a base to introduce the methylsulfanyl groups. The reaction conditions typically include a solvent such as ethanol and a base like sodium hydroxide, with the reaction being carried out at room temperature.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2,2-bis(methylsulfanyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclohexanone derivatives.
Scientific Research Applications
3-Methyl-2,2-bis(methylsulfanyl)cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-2,2-bis(methylsulfanyl)cyclohexan-1-one involves its interaction with molecular targets through its functional groups. The methylsulfanyl groups can participate in nucleophilic or electrophilic reactions, while the ketone group can undergo various transformations. These interactions can modulate biological pathways and chemical processes, making the compound valuable in research and industrial applications.
Comparison with Similar Compounds
Similar Compounds
3-(Methylsulfanyl)cyclohexan-1-one: Similar structure but lacks the additional methylsulfanyl group.
2-(Methylsulfanyl)cyclohexan-1-one: Similar structure with the methylsulfanyl group at a different position.
Cyclohexenone: A simpler structure with a double bond and no methylsulfanyl groups.
Uniqueness
3-Methyl-2,2-bis(methylsulfanyl)cyclohexan-1-one is unique due to the presence of two methylsulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
77412-93-2 |
|---|---|
Molecular Formula |
C9H16OS2 |
Molecular Weight |
204.4 g/mol |
IUPAC Name |
3-methyl-2,2-bis(methylsulfanyl)cyclohexan-1-one |
InChI |
InChI=1S/C9H16OS2/c1-7-5-4-6-8(10)9(7,11-2)12-3/h7H,4-6H2,1-3H3 |
InChI Key |
RTUFXHANQDMVOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(=O)C1(SC)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Ethenyloxy)methyl]-3,3-dimethylcyclohex-1-ene](/img/structure/B14440850.png)
